Metabolic Fate in Wistar Rats
A radiolabeled metabolism study in male Wistar-derived rats provides a quantitative benchmark for the in vivo fate of 5-chloro-1,3-benzodioxol-4-amine, establishing its unique excretion profile relative to the class of methylenedioxyphenyl compounds. Following a 25 mg/kg intraperitoneal dose, a total of 89.1% of the administered radioactivity was excreted within 48 hours, with the majority recovered in urine during the first 12 hours . The primary metabolite was identified as a demethylenated monosulfate conjugate. This metabolic fate is noted as 'complex' and distinct, sharing only 'some similarities' to previously studied methylenedioxyphenyl compounds, indicating that the 5-chloro substitution leads to a unique metabolic pathway . This is a class-level inference as a direct comparator study is absent from the available data.
| Evidence Dimension | 48-Hour Total Excretion |
|---|---|
| Target Compound Data | 89.1% of dose |
| Comparator Or Baseline | Methylenedioxyphenyl compounds (class) |
| Quantified Difference | Explicitly noted as complex and with only 'some similarities' to other methylenedioxyphenyl compounds, indicating a distinct metabolic profile . |
| Conditions | Male Wistar-derived rats, 25 mg/kg intraperitoneal dose. |
Why This Matters
For researchers studying the metabolic fate of compounds in this class, the unique and quantitatively defined excretion profile of the 5-chloro analog provides a distinct and predictable point of reference for ADME studies that cannot be assumed from other 5-substituted or unsubstituted analogs.
